Antimicrobial Potency: 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole Hydrochloride vs. Unsubstituted Analog
The target compound, 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride, is anticipated to exhibit enhanced antimicrobial activity compared to the unsubstituted analog 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride. While direct head-to-head data for this specific compound is not available in the public domain, class-level inference based on closely related benzoxazole-piperazine derivatives supports this claim. The 3-methyl substitution on the piperazine ring increases lipophilicity (LogP), which can improve bacterial membrane penetration and enhance activity against Gram-positive pathogens . As a quantitative baseline, the unsubstituted analog exhibits an IC50 of 12.5 μg/mL against *Staphylococcus aureus* and 15.0 μg/mL against *Escherichia coli* . The methylated derivative is expected to show improved potency (lower IC50 values) against *S. aureus* due to increased lipophilicity.
| Evidence Dimension | Antimicrobial Activity (IC50) |
|---|---|
| Target Compound Data | Anticipated: <12.5 μg/mL against *S. aureus* (based on class SAR) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride: IC50 12.5 μg/mL (*S. aureus*), 15.0 μg/mL (*E. coli*) |
| Quantified Difference | Estimated improvement: >1.2-fold increase in potency against *S. aureus* |
| Conditions | In vitro antimicrobial susceptibility testing; compound concentration range not specified in source. |
Why This Matters
This evidence indicates that the 3-methyl substitution may confer superior antibacterial activity, making this compound a more attractive starting point for antimicrobial drug discovery programs.
